Triethylene glycol monoadipate
Description
Contextualization within Polyester (B1180765) and Glycol Ester Chemistry
Triethylene glycol monoadipate is a member of two significant families in organic chemistry: glycol esters and polyesters. Its chemical nature and applications are direct results of the principles governing these classes of compounds.
Glycol esters are compounds formed from a glycol (a diol, or alcohol with two hydroxyl groups) and a carboxylic acid. The esterification of triethylene glycol with adipic acid is a classic example of this reaction. ukessays.com The properties of the resulting ester are a composite of its parent molecules. The triethylene glycol portion, with its repeating ether units (–CH₂CH₂O–), imparts flexibility and hydrophilicity to the molecule. ukessays.com The adipic acid component contributes a linear, six-carbon aliphatic chain, which provides lipophilic character. ukessays.com This dual nature is fundamental to its utility, particularly as a plasticizer, where it must be compatible with non-polar polymer matrices while offering flexibility. ukessays.com
The compound is also intrinsically linked to polyester chemistry. Polyesters are polymers containing the ester functional group in their main chain, formed by the reaction of polyfunctional alcohols and acids. ukessays.com While TEGMA itself is a monomer or a small molecule, it represents a fundamental building block of polyesters. The reaction between triethylene glycol (a diol) and adipic acid (a dicarboxylic acid) can be extended to form long polymer chains of poly(triethylene glycol adipate). This process is known as polycondensation, where repeated esterification reactions link the monomers, releasing a small molecule like water with each step. epa.govgoogle.com The characteristics of such polyesters, like flexibility and thermal properties, are determined by the specific glycol and dicarboxylic acid used. For instance, using a longer, more flexible glycol like triethylene glycol, compared to ethylene (B1197577) glycol, results in a polyester with reduced crystallinity and greater flexibility.
Historical Overview of Academic Investigations into this compound Derivatives
Academic and industrial interest in esters derived from glycols and dicarboxylic acids is part of the broader history of polymer science. The earliest reports on the synthesis of aliphatic polyesters date back to the 1930s. researchgate.net However, the systematic investigation and commercial application of these compounds, particularly as plasticizers and polymer modifiers, gained significant momentum in the mid-20th century. During the 1950s and 1960s, research into the esterification of various glycols with acids like adipic acid intensified, driven by the need for materials to modify the properties of polymers such as polyvinyl chloride (PVC).
A significant development in the academic and industrial study of adipate (B1204190) esters, including those of triethylene glycol, occurred in the 2000s. frontiersin.org This period saw increased regulatory scrutiny of phthalate-based plasticizers due to health and environmental concerns. frontiersin.orgnih.gov This "phthalate controversy" spurred a wave of research into alternative, non-phthalate plasticizers, bringing compounds like adipate esters to the forefront. frontiersin.org Academic investigations focused on their efficacy, permanence (resistance to migration), and lower toxicity profiles as replacements for traditional phthalates. researchgate.netresearchgate.net
While direct academic literature on the derivatization of this compound itself is specialized, extensive research exists on modifying its constituent parts. For example, academic studies have explored other derivatives of triethylene glycol, such as triethylene glycol dimethacrylate (TEGDMA), for applications in biomedical materials and dental resins, where the triethylene glycol backbone provides a flexible spacer. researchgate.net Similarly, extensive research has been conducted on polyesters made from adipic acid and various glycols, such as poly(ethylene adipate) (PEA), to understand their biodegradability and use as plasticizers. wikipedia.org These parallel research streams highlight the ongoing academic interest in leveraging the chemical properties of the triethylene glycol and adipate structures for the development of new materials.
Table 2: Key Research Findings on Related Glycol Adipate Systems
| Research Area | Finding | Relevance |
|---|---|---|
| Polyesterification Kinetics | The catalyzed polyesterification of adipic acid and triethylene glycol has been studied to model the reaction equilibrium and kinetics. google.com | Provides fundamental understanding of the formation of TEGMA and its corresponding polymer. |
| Polymeric Plasticizers | Poly(propylene glycol adipate) has been shown to be an effective plasticizer for PVC, lowering its glass transition temperature and increasing elongation-at-break. frontiersin.org | Demonstrates the utility of the glycol adipate structure in polymer modification, a key application area for TEGMA. |
| Biodegradability Studies | Polyesters based on adipic acid, such as poly(ethylene adipate), have been studied for their biodegradability. wikipedia.org | Highlights an area of academic investigation for adipate-based materials driven by environmental considerations. |
| Derivative Synthesis | Triethylene glycol has been used as a precursor to synthesize other esters, like triethylene glycol di-2-ethylhexanoate, via transesterification for use as a plasticizer. google.comgoogle.com | Shows academic and industrial interest in creating various esters from the triethylene glycol backbone. |
An In-Depth Analysis of this compound: Synthesis and Chemical Reactivity
This compound is a chemical compound of interest in various industrial applications, primarily owing to its properties as a plasticizer and intermediate in polymer synthesis. This article provides a focused examination of its synthetic methodologies and chemical reactivity, adhering to a strict outline to deliver a thorough and scientifically accurate overview. The discussion will delve into its formation through esterification and its behavior under hydrolytic and oxidative conditions.
Structure
3D Structure
Properties
IUPAC Name |
6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O7/c13-5-6-17-7-8-18-9-10-19-12(16)4-2-1-3-11(14)15/h13H,1-10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRNXLJWZAVCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)OCCOCCOCCO)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40886668 | |
| Record name | Hexanedioic acid, 1-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40886668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64114-59-6 | |
| Record name | 1-[2-[2-(2-Hydroxyethoxy)ethoxy]ethyl] hexanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64114-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylene glycol monoadipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064114596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, 1-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanedioic acid, 1-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40886668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-[2-(2-hydroxyethoxy)ethoxy]ethyl] hydrogen adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLENE GLYCOL MONOADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/979U02RL30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Analytical and Characterization Methodologies for Triethylene Glycol Monoadipate
Spectroscopic Techniques for Structural Elucidation and Compositional Analysis
Spectroscopic methods are indispensable for elucidating the chemical structure and confirming the composition of triethylene glycol monoadipate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous confirmation of the chemical structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals corresponding to the different types of protons present in the triethylene glycol and adipic acid moieties. The integration of these signals provides quantitative information about the relative number of protons, confirming the stoichiometry of the ester.
Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) |
| -CH₂- (adipate, adjacent to C=O) | 2.2 - 2.4 |
| -CH₂- (adipate, beta to C=O) | 1.5 - 1.7 |
| -CH₂-O-C=O (glycol, ester linkage) | 4.1 - 4.3 |
| -CH₂-O-CH₂- (glycol, ether linkage) | 3.6 - 3.8 |
| HO-CH₂- (glycol, terminal) | 3.5 - 3.7 |
| -OH (glycol and carboxylic acid) | Variable (broad singlet) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The chemical shifts are sensitive to the electronic environment of the carbon atoms, allowing for the identification of carbonyl carbons, carbons adjacent to oxygen atoms, and aliphatic carbons.
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| -C=O (ester) | 172 - 175 |
| -C=O (carboxylic acid) | 175 - 180 |
| -CH₂- (adipate, adjacent to C=O) | 33 - 35 |
| -CH₂- (adipate, beta to C=O) | 24 - 26 |
| -CH₂-O-C=O (glycol, ester linkage) | 63 - 65 |
| -CH₂-O-CH₂- (glycol, ether linkage) | 69 - 71 |
| HO-CH₂- (glycol, terminal) | 60 - 62 |
Note: These are approximate ranges and can be influenced by experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the ester, carboxylic acid, and hydroxyl functional groups.
Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl and carboxylic acid) | Stretching | 3200 - 3500 (broad) |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=O (ester) | Stretching | 1730 - 1750 |
| C=O (carboxylic acid) | Stretching | 1700 - 1725 |
| C-O (ester and ether) | Stretching | 1000 - 1300 |
Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, it can provide complementary information to IR spectroscopy, especially for the C-C backbone and C-H bonds. The technique is valuable for studying polymer structure and orientation.
Chromatographic Methods for Separation, Identification, and Quantification
Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and determining its molecular weight distribution in polymeric forms.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, which may have limited volatility, derivatization is often required to increase its volatility and thermal stability. GC-MS allows for the separation of the compound from other components in a mixture, and the mass spectrometer provides detailed structural information based on its fragmentation pattern. Validated GC-MS methods have been developed for the detection of related compounds like triethylene glycol in various matrices. The mass spectrum of triethylene glycol has been documented and can serve as a reference for identifying related structures.
When this compound is part of a polyester (B1180765), Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining its molecular weight distribution. This technique separates molecules based on their hydrodynamic volume in solution. By using polymer standards of known molecular weight for calibration, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polyester can be determined. For polyesters, a narrow PDI indicates a more uniform chain length.
Thermal Analysis Techniques for Polymer Research
Thermal analysis techniques are crucial for characterizing the thermal properties of polymeric materials derived from this compound. These properties are critical for understanding the material's behavior at different temperatures and its suitability for various applications. The thermal decomposition of related glycols has been studied, indicating that degradation can occur at elevated temperatures.
Common Thermal Analysis Techniques:
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the material.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Dynamic Mechanical Analysis (DMA): DMA measures the mechanical properties of a material as a function of temperature, time, and frequency. It provides information on the viscoelastic behavior of the material, including its storage modulus, loss modulus, and tan delta.
These analytical methodologies provide a comprehensive framework for the characterization of this compound, ensuring its structural integrity, purity, and performance characteristics for its intended applications.
Differential Scanning Calorimetry (DSC) for Phase Transition Studies
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials, including phase transitions such as melting, crystallization, and glass transitions. In a typical DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.
For analogous polyesters, DSC is employed to determine melting temperature (Tm), crystallization temperature (Tc), and glass transition temperature (Tg). These parameters are crucial for understanding the processing and end-use performance of the material. The analysis of related copolyesters has shown distinct melting and crystallization peaks, which are indicative of their semi-crystalline nature.
Table 1: Illustrative DSC Data for Related Glycol Compounds
| Compound | Glass Transition Temperature (Tg) (°C) | Crystallization Temperature (°C) | Melting Temperature (°C) |
| Ethylene (B1197577) Glycol | - | -53.6 | -15.6 |
| Diethylene Glycol | -91 | - | - |
| Triethylene Glycol | -83 | - | - |
| Triethylene Glycol Dinitrate | -73 | - | - |
Source: Adapted from studies on low-temperature characteristics of ethylene glycol derivatives. ioffe.ru
Thermogravimetric Analysis (TGA) for Thermal Decomposition Research
Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for determining the thermal stability and decomposition profile of materials. The analysis provides data on the temperatures at which degradation begins, the kinetics of decomposition, and the residual mass at the end of the process.
Specific TGA data for this compound is not extensively documented. However, research on similar polymeric and ester compounds provides a framework for understanding its likely thermal degradation behavior. For example, TGA studies on polyesters containing adipate (B1204190) have been conducted to assess their thermal stability. nih.gov In a typical TGA experiment, a sample is heated at a constant rate, such as 10°C/min, under a nitrogen or air atmosphere. nih.govrsc.org
The resulting TGA curve plots the percentage of weight loss against temperature. The initial decomposition temperature is a key parameter obtained from this analysis, indicating the onset of thermal degradation. nih.gov For instance, the thermal decomposition of related polyesters shows that the introduction of different chemical moieties can influence thermal stability, either increasing or decreasing the initial decomposition temperature. nih.govunimore.it Studies on sulfur-containing polyesters, for example, have shown that while they possess good thermal stability, the substitution of ether oxygen atoms with sulfur can lead to a decrease in the onset of decomposition. unimore.it
Table 2: Illustrative TGA Data for Related Polyester Compounds
| Material | Onset Decomposition Temperature (°C) | Temperature at Maximum Decomposition Rate (°C) | Atmosphere |
| Poly(butylene adipate terephthalate) (PBAT) | 324 | 400 | Nitrogen |
| Modified PBAT Copolyester | 327 - 355 | 400 | Nitrogen |
| Poly(thiodiethylene terephthalate) | 330 - 390 | Not Specified | Nitrogen/Air |
| Poly(thiodiethylene adipate) | 330 - 390 | Not Specified | Nitrogen/Air |
Source: Adapted from research on the thermal analysis of various polyesters. nih.govunimore.it
Advanced Microscopy Techniques for Material Morphology Characterization
Advanced microscopy techniques are essential for characterizing the surface and internal structure (morphology) of materials at the micro- and nanoscale. While specific microscopy studies on this compound are not widely published, the methodologies applied to related compounds and polymers offer a clear indication of how its morphology would be investigated.
Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology of materials. SEM provides high-resolution images of a sample's surface topography, while TEM allows for the examination of the internal structure, including crystalline and amorphous regions.
In the context of materials containing triethylene glycol, microscopy has been used to study the self-assembly and thermo-responsive behavior of complex molecules. rsc.org For example, the incorporation of triethylene glycol units into platinum(II) complexes led to the formation of supramolecular structures that were characterized by various microscopy and spectroscopic methods. rsc.org
Furthermore, in the study of catalysts, TEM has been employed to determine the average size and distribution of nanoparticles in materials prepared with triethylene glycol as an additive. mdpi.com This demonstrates the utility of advanced microscopy in understanding how the inclusion of glycol components influences the final morphology of a material.
For a compound like this compound, particularly in polymeric applications, these microscopy techniques would be invaluable for:
Visualizing the phase separation in polymer blends.
Characterizing the dispersion of any additives or fillers.
Observing changes in morphology as a function of temperature or other external stimuli.
The selection of a specific microscopy technique would depend on the nature of the sample and the specific research question being addressed.
Theoretical and Computational Chemistry Studies
Molecular Dynamics Simulations of Triethylene Glycol Monoadipate in Different Media
There are no specific molecular dynamics (MD) simulation studies available in the peer-reviewed literature for this compound. MD simulations are a powerful tool for understanding the conformational dynamics, intermolecular interactions, and transport properties of molecules in various media, such as in aqueous solution, in a polymer matrix, or at interfaces.
For a molecule like this compound, such simulations could provide valuable insights into:
Conformational Preferences: The flexibility of the triethylene glycol chain and the adipate (B1204190) backbone would lead to a wide range of possible conformations. MD simulations could identify the most probable shapes of the molecule in different solvents, which would influence its physical properties.
Solvation and Hydration: In aqueous media, simulations could detail the hydrogen bonding network between the ester, ether, and carboxyl groups of the molecule and surrounding water molecules.
Interactions with other molecules: As a potential plasticizer or component in formulations, understanding its interaction with polymer chains or other small molecules would be crucial for predicting its performance.
While general force fields for simulating esters and glycols exist, a dedicated study on this compound would require careful parameterization to accurately model its specific chemical features.
Quantum Chemical Calculations for Understanding Reaction Intermediates and Transition States
Specific quantum chemical calculations, such as those based on Density Functional Theory (DFT), have not been published for this compound. Such calculations are instrumental in elucidating reaction mechanisms, determining the stability of reaction intermediates, and calculating the energy barriers of transition states.
Potential areas of investigation for this compound using quantum chemistry could include:
Esterification and Hydrolysis Mechanisms: Calculations could model the reaction pathways for the formation of the monoester from triethylene glycol and adipic acid, as well as its hydrolysis back to the parent molecules. This would involve identifying key intermediates and transition state structures.
Intramolecular Interactions: The presence of a terminal carboxylic acid group and ether linkages allows for potential intramolecular hydrogen bonding. Quantum chemical calculations could quantify the strength and nature of these interactions and their effect on the molecule's geometry and reactivity.
Spectroscopic Properties: These calculations can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound.
Computational Predictions of Material Performance and Structure-Property Relationships
There is a lack of published computational studies that predict the material performance and establish structure-property relationships specifically for this compound. Computational methods, including Quantitative Structure-Property Relationship (QSPR) models and machine learning approaches, are often used to predict physical and chemical properties of molecules based on their structure.
For this compound, these predictive models could be applied to estimate a range of properties, which would be valuable for material design and application screening.
Table 1: Potential Properties of this compound for Computational Prediction
| Property Category | Specific Properties to Predict | Potential Computational Method |
| Physical Properties | Boiling Point, Vapor Pressure, Density, Viscosity | QSPR, Molecular Dynamics |
| Thermodynamic Properties | Enthalpy of Formation, Gibbs Free Energy of Solvation | Quantum Chemistry, MD with Thermodynamic Integration |
| Material Performance | Plasticizing Efficiency, Miscibility with Polymers | Molecular Dynamics, Coarse-Grained Simulations |
| Reactivity | Acid Dissociation Constant (pKa) | Quantum Chemistry with Solvation Models |
Emerging Research Applications and Future Directions
Development of Biodegradable Polymer Formulations
The development of biodegradable polymers is a critical step towards a more sustainable future, with applications ranging from environmentally friendly packaging to advanced biomedical devices. Triethylene glycol monoadipate is being investigated as a key component in these formulations, primarily for its potential to enhance flexibility and control degradation rates.
The precise control over the release of active compounds, such as drugs and agricultural chemicals, is a significant area of research. Biodegradable polymers are ideal for creating matrices that can encapsulate and release these compounds over a desired period. The incorporation of this compound into polyester-based systems is being explored for its potential to modulate the release profile of therapeutic agents. For instance, new biodegradable and thermoresponsive amphiphilic multiblock poly(ester urethane) copolymers have been synthesized for controlled drug release. rsc.org These materials can form thermosensitive hydrogels with very low critical gelation concentrations. rsc.org The copolymer hydrogels have been shown to sustain the release of model protein drugs, like bovine serum albumin, for up to several weeks, with the release rate being controllable by the composition of the copolymer. rsc.org
Research into hydrogel matrices based on polymers like poly(sorbitol adipate)-g-poly(ethylene glycol) has demonstrated that the chain length of the polyethylene (B3416737) glycol-based crosslinker influences the swelling and, consequently, the release of encapsulated molecules. nih.gov Hydrogels with shorter PEG-based crosslinkers have shown a higher percentage of release of a model protein, bovine serum albumin-tetramethylrhodamine (BSA-TMR). nih.gov This suggests that by incorporating this compound, with its defined chain length, into similar hydrogel systems, a predictable and tunable release of active compounds could be achieved.
The table below summarizes the release of BSA-TMR from hydrogels with different PEG-based crosslinkers over 24 hours, illustrating the principle that could be applied to systems containing this compound.
| Crosslinker | BSA-TMR Release after 4 hours (%) | BSA-TMR Release after 24 hours (%) |
| PEG-400 | 68 | 78 |
| PEG-1000 | 59 | 67 |
| PEG-2000 | 46 | 61 |
Data sourced from a study on poly(sorbitol adipate)-g-poly(ethylene glycol) based hydrogels. nih.gov
The quest for biocompatible materials for medical implants and devices is a major driver of polymer research. scispace.comspecialchem.comseaskymedical.ruresearchgate.net These materials must perform their intended function without causing adverse reactions in the host body. specialchem.com Biodegradable polymers are particularly advantageous as they can be designed to degrade and be absorbed by the body after they have served their purpose, eliminating the need for a second surgery for removal. afinitica.com
Polymers based on triethylene glycol are being investigated for these applications. For example, high molecular weight triethylene-glycol polyorthoester IV (TEG-POE IV) polymers have been developed for use in drug-eluting implants and medical devices. google.com These polymers exhibit surface-eroding biodegradation and possess superior mechanical strength, making them suitable for applications in soft-tissue repair, dental applications, and as scaffolds for wound healing. google.com While this research focuses on a polymer derived from triethylene glycol, it highlights the potential biocompatibility and utility of triethylene glycol-containing structures in medical devices. The monoadipate, with its ester linkage, would be expected to undergo hydrolytic degradation, a desirable characteristic for resorbable medical implants.
Investigation of Catalytic Activities and Reaction Enhancement
Beyond polymer science, the unique chemical structure of this compound lends itself to investigations into its potential role in catalysis and reaction enhancement.
While direct research on this compound as a catalyst component is limited, the parent alcohol, triethylene glycol, has been studied for its effects on catalyst performance. Glycols, including triethylene glycol, have been used as additives in the preparation of catalysts, where they are proposed to hinder the interaction between the active phase precursors and the alumina (B75360) support, thereby promoting the formation of a more active sulfide (B99878) phase. mdpi.com This suggests that the ester, this compound, could potentially play a similar role, with the adipate (B1204190) moiety offering additional coordination possibilities.
Hydrotreating is a crucial process in the refining of petroleum, where sulfur and nitrogen compounds are removed from fuel streams. This is typically achieved using catalysts such as phosphate-doped NiMo/Al2O3. Research has shown that the addition of glycols, including ethylene (B1197577) glycol, diethylene glycol, and triethylene glycol, to the impregnation solution during catalyst preparation can enhance the hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) activities of the resulting catalysts. mdpi.com
A study on the effect of these glycols on phosphate-doped NiMo/Al2O3 catalysts found that the addition of glycols led to an increased dispersion of molybdenum on the surface of the sulfide catalysts. mdpi.com The catalytic activity was found to decrease in the order: NiMoP-DEG/Al2O3 > NiMoP-EG/Al2O3 > NiMoP-TEG/Al2O3 > NiMoP/Al2O3. mdpi.com Although triethylene glycol showed a lesser enhancement compared to diethylene and ethylene glycol in this particular study, it still resulted in a more active catalyst than the one prepared without any glycol additive. mdpi.com This foundational research provides a strong rationale for investigating this compound in similar applications, where the ester functionality could influence the interaction with the metal precursors and the support material, potentially leading to catalysts with tailored activity and selectivity.
The following table presents the hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) activity of catalysts prepared with different glycols, providing a comparative basis for future studies on this compound.
| Catalyst | HDS Activity (Relative to NiMoP/Al2O3) | HDN Activity (Relative to NiMoP/Al2O3) |
| NiMoP-DEG/Al2O3 | Higher | Higher |
| NiMoP-EG/Al2O3 | Intermediate | Intermediate |
| NiMoP-TEG/Al2O3 | Lower than DEG and EG, but higher than no additive | Lower than DEG and EG, but higher than no additive |
| NiMoP/Al2O3 | Baseline | Baseline |
Data derived from a study on the effect of glycols on phosphate-doped NiMo/Al2O3 hydrotreating catalysts. mdpi.com
Novel Synthetic Routes and Green Chemistry Approaches
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. Research into novel synthetic routes for this compound is aligned with these principles.
One area of exploration is the use of enzymatic catalysis. While specific research on the enzymatic synthesis of this compound is not widely published, related studies provide a strong proof of concept. For instance, a patent describes a preparation method for triethylene glycol di-2-ethylhexoate that involves a low-temperature, negative-pressure reaction to improve the process. patsnap.com
Future research will likely focus on developing highly selective and efficient enzymatic or chemo-enzymatic routes to this compound. This could involve the use of immobilized lipases for the esterification of triethylene glycol with adipic acid or its derivatives under mild conditions, minimizing by-product formation and energy consumption. Such green synthetic methods would not only enhance the sustainability of producing this compound but could also open up new applications where high purity is a prerequisite.
Advanced Material Design and Engineering Incorporating this compound
The unique combination of a flexible, hydrophilic triethylene glycol segment and a dicarboxylic adipate tail in this compound presents intriguing possibilities for its use as a functional additive or monomer in the design of new materials.
Future research could focus on leveraging these properties in advanced polymer formulations. Triethylene glycol (TEG) is recognized for its role as a plasticizer, enhancing the flexibility of polymers patsnap.comamipetro.comwikipedia.org. Similarly, adipate-based oligoesters are known to modify the thermal and mechanical properties of biopolymers like poly-3-hydroxybutyrate (PHB) acs.orgacs.org. The incorporation of this compound could therefore be investigated as a reactive plasticizer or a chain modifier in various polymer systems.
One potential area of exploration is in the development of biodegradable polymers. For instance, polyesters based on triethylene glycol and adipic acid, such as poly(triethylene glycol adipate) (PTGA), have been shown to increase the crystallization rate of poly(L-lactide) (PLLA), a widely used biodegradable polymer rawdatalibrary.net. Research into how the specific structure of the monoadipate ester influences miscibility, phase behavior, and degradation kinetics in such blends could lead to tailored materials for packaging or biomedical applications.
Moreover, oligoesters containing adipic acid are used to enhance the properties of epoxy polymers, improving characteristics like elongation at break and impact strength mdpi.comnih.gov. Investigating this compound as a modifier for thermosetting resins could yield new materials with enhanced toughness and flexibility. The hydroxyl and carboxyl functional groups present in the monoadipate offer reactive sites for integration into polymer networks.
Table 1: Potential Research Areas in Material Science for this compound
| Research Area | Potential Application | Rationale |
|---|---|---|
| Reactive Plasticizer | Flexible PVC, Bioplastics | Combines plasticizing effect of TEG and adipate with potential for covalent bonding into the polymer matrix, reducing migration. |
| Polymer Blends | Modification of PLLA, PHB | Potential to alter crystallization rates, miscibility, and mechanical properties of biodegradable polyesters. |
| Thermoset Modification | Epoxy Resins, Polyurethanes | Introduction of flexible TEG and adipate segments to improve toughness and impact resistance of rigid thermosets. |
Unexplored Bio-Interactions and Mechanistic Studies (excluding clinical safety and toxicity)
The bio-interactions of this compound at a cellular or subcellular level remain largely unexplored. Its amphiphilic nature, with a hydrophilic TEG head and a more hydrophobic adipate tail, suggests it could interact with biological membranes or proteins, though the specifics of such interactions are unknown.
Future mechanistic studies could investigate the enzymatic and hydrolytic degradation pathways of this compound. The ester linkage is susceptible to hydrolysis, which would yield triethylene glycol and adipic acid, both of which have known metabolic fates. Understanding the kinetics and conditions of this breakdown is crucial for applications where biodegradability is a key factor. Research in this area could draw parallels from studies on other aliphatic polyesters, which are known to undergo enzymatic degradation nih.govresearchgate.net.
Another avenue for research is the compound's potential role in biocompatible polymer networks or hydrogels. Poly(sorbitol adipate) has been used in conjunction with polyethylene glycol (PEG) to form polymer networks for potential biomedical applications nih.govresearchgate.net. Given the structural similarities, this compound could be explored as a component in the synthesis of novel biocompatible materials. Mechanistic studies would be necessary to understand how its incorporation affects network structure, swelling behavior, and interactions with biological media.
Investigations into the self-assembly properties of this compound in aqueous environments could also yield interesting findings. Its amphiphilic character might allow for the formation of micelles or other supramolecular structures, which could have implications for its behavior in biological systems or its use in formulation science.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for measuring the phase behavior (e.g., vapor-liquid equilibrium) of triethylene glycol derivatives under varying conditions?
- Methodology : Use dynamic recirculating stills or static-analytic VLE apparatus to measure phase equilibria at controlled temperatures and pressures. Thermodynamic consistency should be validated using the Herington method, and data should be correlated with activity coefficient models (e.g., Wilson or NRTL equations) via nonlinear least-squares regression . For supercritical conditions, employ high-pressure solubility cells with gravimetric or spectroscopic analysis .
Q. How can the solubility of triethylene glycol monoadipate in polar and nonpolar solvents be systematically evaluated for synthesis optimization?
- Methodology : Conduct cloud-point titration experiments with solvents of varying polarity (e.g., hexane, water, ethanol). Use UV-Vis spectroscopy or dynamic light scattering to detect phase separation. Thermodynamic parameters (e.g., Hansen solubility parameters) can be derived to predict compatibility with co-solvents or polymer matrices .
Q. What standardized analytical techniques are suitable for quantifying this compound and its degradation products in environmental samples?
- Methodology : Employ ion chromatography with pulsed amperometric detection for glycol quantification in aqueous matrices. For complex mixtures, use gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) to enhance volatility. Validate methods using spiked recovery experiments and internal standards (e.g., deuterated analogs) .
Advanced Research Questions
Q. How do inorganic salts and organic impurities influence the thermal stability and dehydration efficiency of this compound during cyclic regeneration?
- Methodology : Simulate industrial regeneration cycles using accelerated aging reactors. Monitor degradation via Fourier-transform infrared spectroscopy (FTIR) for functional group analysis and pH measurements to track acid formation. Quantify organic impurities (e.g., aldehydes) via headspace GC-MS. Long-term stability studies should correlate impurity accumulation with performance metrics (e.g., water absorption capacity) .
Q. What computational strategies can predict the biodegradation pathways of this compound in soil and groundwater systems?
- Methodology : Combine density functional theory (DFT) calculations to identify energetically favorable cleavage sites (e.g., ester bonds) with kinetic Monte Carlo simulations to model microbial degradation pathways. Validate predictions using laboratory bioreactors spiked with ¹³C-labeled glycol derivatives and analyze metabolite profiles via liquid chromatography-tandem MS (LC-MS/MS) .
Q. How can advanced structural characterization resolve regio- and stereochemical uncertainties in this compound derivatives?
- Methodology : Perform regioselective analysis using enzymatic hydrolysis (e.g., lipases) followed by GC-MS of methylated alditol acetates. For stereochemistry, employ nuclear magnetic resonance (NMR) with chiral shift reagents or compare retention times against synthetic standards in chiral chromatography. X-ray diffraction with Rietveld refinement can confirm crystalline phase purity .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported solubility data for triethylene glycol derivatives across different solvent systems?
- Methodology : Replicate experiments using standardized protocols (e.g., ASTM E1148 for solubility testing). Perform interlaboratory comparisons with traceable reference materials. Statistically analyze outliers using Grubbs’ test and reconcile differences by evaluating solvent purity, temperature control accuracy, and measurement techniques (e.g., gravimetric vs. spectroscopic) .
Q. What validation criteria are critical when correlating experimental VLE data with thermodynamic models for triethylene glycol mixtures?
- Methodology : Ensure the average absolute deviation (AAD) of calculated vs. experimental data is <5% for both temperature and composition. Validate model robustness via cross-validation with independent datasets. Report confidence intervals for fitted parameters (e.g., Wilson binary interaction parameters) and assess predictive accuracy using leave-one-out analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
